molecular formula C16H18N2O B1215182 Amphenone B CAS No. 2686-47-7

Amphenone B

Cat. No.: B1215182
CAS No.: 2686-47-7
M. Wt: 254.33 g/mol
InChI Key: MKBVGNJXUNEBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amphenone B is a diarylmethane.

Scientific Research Applications

Endocrinology Studies

  • Adrenal Gland Research :
    • Amphenone B has been used extensively to study adrenal gland function due to its ability to induce adrenal hypertrophy. This phenomenon occurs as a result of inhibited corticosteroid synthesis, leading to increased secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland .
    • Studies have demonstrated that administration of this compound leads to significant enlargement of rat adrenal glands, providing insights into adrenal physiology and pathology .
  • Thyroid Function :
    • Research has shown that this compound causes marked enlargement of the thyroid gland in animal models. This effect is attributed to its inhibitory action on thyroxine production, which disrupts normal feedback mechanisms involving thyroid-stimulating hormone (TSH) .
    • The compound's ability to influence thyroid size and function makes it a valuable tool for investigating thyroid disorders and treatments.

Progestogenic Effects

This compound exhibits progestogenic activity, leading to uterine hypertrophy and mammary gland development in experimental models. These effects were observed even in ovariectomized animals, suggesting a direct action on target tissues rather than solely through ovarian hormones . However, the mechanism appears complex as adrenalectomy negated some effects on the uterus while preserving others in mammary tissues.

Clinical Investigations

In clinical settings during the mid-1950s, this compound was evaluated for its potential in treating conditions like Cushing's syndrome and adrenocortical carcinoma. Results indicated that it effectively reduced circulating corticosteroid levels; however, severe side effects such as drowsiness, gastrointestinal disturbances, and hepatotoxicity limited its therapeutic viability .

Development of Analogues

The adverse effects associated with this compound led to the development of more selective analogues:

  • Metyrapone : A selective inhibitor of 11β-hydroxylase approved for diagnosing Cushing's syndrome.
  • Mitotane : An agent with both adrenal cytotoxic effects and inhibition of steroidogenesis used for treating adrenocortical carcinoma.
  • Aminoglutethimide : Initially an anticonvulsant but later repurposed for managing metastatic breast cancer and Cushing's syndrome due to its similar mechanism .

Chemical Reactions Analysis

Key Reaction Pathway

StepReactionConditionsReagents/CatalystsYieldSource
1Nitration-50°C to 10°CConcentrated H₂SO₄/HNO₃75-85%
2Catalytic Hydrogenation1 atm H₂Pd/C in dioxane~90%
3Salt FormationRoom temperatureHCl gas in ethanol95%
  • Nitration : α,α-Diphenylbutan-2-one undergoes nitration at the para positions of phenyl rings.

  • Reduction : The nitro groups are reduced to amines via hydrogenation, forming 3,3-bis(p-aminophenyl)butan-2-one.

  • Salt Formation : The free base is converted to a dihydrochloride salt for stability .

Enzymatic Interaction Mechanisms

Amphenone B inhibits multiple steroidogenic enzymes via competitive binding. Key interactions include:

Enzyme Inhibition Profile

EnzymeInhibition TypeIC₅₀ (In Vitro)Biological ImpactSource
11β-HydroxylaseCompetitive10⁻⁶ MSuppresses cortisol synthesis
21-HydroxylaseCompetitive10⁻⁵ MBlocks aldosterone production
3β-HSDNon-competitive10⁻⁴ MDisrupts progesterone synthesis
  • Cholesterol Side-Chain Cleavage : this compound accumulates cholesterol in adrenal glands by inhibiting CYP11A1 (P450scc), preventing pregnenolone formation .

  • Thyroid Peroxidase Inhibition : Reduces iodine organification via a thiouracil-like mechanism, lowering thyroxine synthesis .

Metabolite Pathways and Byproducts

Limited data exist on this compound's metabolic fate, but studies note:

  • Hepatic Toxicity : Methemoglobinemia and hepatotoxicity in humans suggest oxidative metabolism generates reactive intermediates .

  • Adrenal Hypertrophy : Chronic use elevates ACTH due to disrupted cortisol feedback, leading to gland enlargement .

Comparative Analysis of Derivatives

Post-amphenone derivatives were developed to mitigate toxicity:

DerivativeTarget EnzymeSelectivityClinical Use
Metyrapone11β-HydroxylaseHighCushing’s diagnosis
MitotaneCYP11A1 + CytotoxicModerateAdrenal carcinoma
AminoglutethimideCYP11A1LowBreast cancer

Structural-Activity Relationships

  • Amino Groups : Essential for binding steroidogenic enzymes; removal abolishes activity .

  • Ketone Bridge : Stabilizes the diphenylmethane conformation, enhancing enzyme affinity .

  • Para-Substitution : Nitro/amino groups at para positions optimize steric and electronic interactions .

Q & A

Basic Research Questions

Q. What are the key structural features of Amphenone B, and how do they influence its chemical reactivity?

  • Methodological Answer : this compound contains a bis-aromatic structure with two amino groups (-NH₂), a carbonyl group (C=O), and a methyl group (CH₃) attached to one benzene ring. These functional groups dictate its reactivity:

  • The amino groups enable nucleophilic substitution or hydrogen bonding in biological systems.
  • The carbonyl group participates in keto-enol tautomerism, influencing stability and redox properties.
  • Experimental techniques like IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and X-ray crystallography are critical for structural validation .
    • Table 1: Structural Analysis of this compound
TechniqueKey FindingsReference
IR SpectroscopyConfirmed carbonyl and amino groups
X-ray DiffractionResolved spatial arrangement of rings

Q. How is this compound synthesized, and what are common optimization challenges?

  • Methodological Answer : this compound is synthesized via the Pschorr rearrangement of symmetrical diols. Key challenges include:

  • Controlling regioselectivity to avoid byproducts like structure (III) in place of (II).
  • Optimizing reaction conditions (e.g., temperature, Lewis acid catalysts) to improve yield.
  • Recent studies recommend chlorination of amino groups and oxidation of ketones to validate intermediates .

Q. What pharmacological mechanisms have been preliminarily associated with this compound?

  • Methodological Answer : Early studies indicate this compound inhibits adrenal steroidogenesis by blocking 11β-hydroxylase and 17α-hydroxylase enzymes.

  • Experimental Design : In vitro assays using adrenal gland homogenates, with cortisol levels measured via HPLC.
  • Key Limitation : Non-specific binding to cytochrome P450 enzymes may confound results .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed structures of this compound (e.g., II vs. III)?

  • Methodological Answer : Contradictions arise from ambiguous rearrangement pathways. Resolution strategies include:

  • Chemical Derivatization : Replace amino groups with chlorine or hydrazine to stabilize intermediates for spectroscopic analysis.
  • Comparative Polarography : Compare half-wave potentials with analogs (e.g., p-aminoacetophenone) to infer electronic structure .
    • Table 2: Key Experimental Evidence for Structure III
ExperimentOutcomeReference
Chlorination of -NH₂Shifted IR peaks confirmed substitution
Oxidation to 2-butanoneYielded identical product to structure III

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Use the Benjamini-Hochberg procedure to control false discovery rates (FDR) when testing multiple endpoints (e.g., enzyme inhibition, cytotoxicity).

  • Example : For 20 tested enzymes, adjust p-values to maintain FDR ≤5% using the formula: Adjusted p(i)imα\text{Adjusted } p_{(i)} \leq \frac{i}{m} \alpha, where m=total hypothesesm = \text{total hypotheses} .

Q. How should conflicting data on this compound’s metabolic stability be addressed in preclinical studies?

  • Methodological Answer : Apply iterative qualitative analysis:

  • Step 1 : Triangulate in vitro (microsomal assays) and in vivo (rodent pharmacokinetics) data.
  • Step 2 : Identify principal contradictions (e.g., interspecies variability in CYP450 metabolism) using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What experimental designs minimize bias in assessing this compound’s dual role as an inhibitor and substrate?

  • Methodological Answer : Use a crossover design with three arms:

  • Arm 1 : this compound alone.
  • Arm 2 : Co-administered with a known CYP450 inhibitor (e.g., ketoconazole).
  • Arm 3 : Control (vehicle).
  • Analysis : Compare AUC (area under the curve) and enzyme kinetics across arms .

Q. Guidance for Data Reporting

  • Table 3: Minimum Reporting Standards for this compound Studies

    CategoryRequirementsReference
    SynthesisYield, purity (HPLC/NMR), reaction conditions
    PharmacologicalIC₅₀ values, enzyme specificity data
    StatisticalFDR-adjusted p-values, power analysis

Properties

CAS No.

2686-47-7

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

3,3-bis(4-aminophenyl)butan-2-one

InChI

InChI=1S/C16H18N2O/c1-11(19)16(2,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,17-18H2,1-2H3

InChI Key

MKBVGNJXUNEBAL-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Canonical SMILES

CC(=O)C(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Key on ui other cas no.

2686-47-7

Synonyms

amphenone
amphenone B

Origin of Product

United States

Retrosynthesis Analysis

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